molecular formula C13H13FO2 B15313119 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid

1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid

Cat. No.: B15313119
M. Wt: 220.24 g/mol
InChI Key: XQAZVRHHSDEKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a fluorophenyl substituent at the 2-position of the bicyclo[2.1.1]hexane scaffold. The bicyclo[2.1.1]hexane system imparts rigidity and unique spatial geometry, while the fluorine atom on the aromatic ring modulates electronic properties and lipophilicity.

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

1-(2-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C13H13FO2/c14-11-4-2-1-3-9(11)13-6-8(7-13)5-10(13)12(15)16/h1-4,8,10H,5-7H2,(H,15,16)

InChI Key

XQAZVRHHSDEKDU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized with a fluorophenyl group and a carboxylic acid group. The reaction conditions often require specific equipment and glassware, making it challenging to scale up .

Chemical Reactions Analysis

1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in nucleophilic substitution reactions.

    Cycloaddition: The bicyclo[2.1.1]hexane core can undergo further cycloaddition reactions to form more complex structures.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic Acid
  • Structure : Features a dichlorophenyl group (3,4-Cl₂) instead of 2-fluorophenyl.
  • Key Differences: Chlorine atoms are stronger electron-withdrawing groups than fluorine, increasing the acidity of the carboxylic acid (pKa ~2-3 vs. ~4-5 for fluorine) . Higher lipophilicity (ClogP ≈ 3.5 vs.
rac-(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic Acid
  • Structure : Trifluorophenyl substitution at the 3,4,5 positions.
  • Key Differences :
    • Increased fluorine content enhances metabolic stability and resistance to oxidative degradation.
    • Steric hindrance from multiple fluorines may reduce binding affinity to flat hydrophobic pockets compared to the 2-fluorophenyl analog .
1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic Acid
  • Structure : Trifluoromethyl (CF₃) substituent at the 3-position.
  • Key Differences :
    • CF₃ is a stronger electron-withdrawing group than F, further lowering pKa (~1.5-2.5) and increasing acidity.
    • Higher lipophilicity (ClogP ≈ 3.8) may improve CNS penetration but reduce aqueous solubility .

Variations in the Bicyclic Scaffold

1-(2-Fluorophenyl)cyclohexanecarboxylic Acid
  • Structure : Cyclohexane replaces bicyclo[2.1.1]hexane.
  • Key Differences :
    • Reduced rigidity and conformational restriction compared to the bicyclo system.
    • Molecular weight: 222.26 vs. ~206.2 for the bicyclo analog.
    • Lower steric hindrance may enhance rotational freedom and binding to flexible targets .
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
  • Structure : Contains an oxygen atom in the bicyclo ring (2-oxabicyclo).
  • Key Differences :
    • Oxygen introduces polarity, improving solubility (cLogP ≈ 0.5 vs. ~2.8 for the fluorophenyl analog).
    • Hydrogen-bonding capacity may alter interactions with enzymes or receptors .
2-Aminobicyclo[2.1.1]hexane-2-carboxylic Acid
  • Structure: Amino group replaces the fluorophenyl substituent.
  • Key Differences: Basic amino group (pKa ~9.5) introduces a positive charge at physiological pH, affecting solubility and target binding. Potential for salt bridge formation in biological systems .

Comparison Table

Compound Name Molecular Weight Substituent/Ring Variation Key Properties Evidence ID
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid ~206.2 2-Fluorophenyl, bicyclo[2.1.1]hexane Moderate lipophilicity (ClogP ~2.8), rigid scaffold N/A
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid 266.11 3,4-Dichlorophenyl High ClogP (~3.5), strong electron-withdrawing effect
1-(2-Fluorophenyl)cyclohexanecarboxylic acid 222.26 Cyclohexane ring Flexible scaffold, lower steric hindrance
rac-(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid ~260.1 3,4,5-Trifluorophenyl Enhanced metabolic stability, high fluorine content
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 160.1 2-Oxabicyclo, fluoromethyl Polar, improved solubility

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with Friedel-Crafts acylation or cycloaddition strategies. For example, bicyclo[2.1.1]hexane cores can be synthesized via Lewis acid-catalyzed (3+2)-cycloadditions between bicyclo[1.1.0]butanes and ketenes, followed by fluorophenyl group introduction . Critical parameters include:

  • Temperature : Maintaining sub-0°C during cycloaddition to minimize side reactions.
  • Solvent Choice : Dichloromethane or THF for optimal solubility and reaction control.
  • Purification : Use of recrystallization (e.g., ethyl acetate/hexane) or reverse-phase HPLC to isolate the carboxylic acid derivative .

Q. How can NMR spectroscopy and X-ray crystallography confirm the compound’s structural configuration?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include:
  • Bicyclic protons: δ 1.8–2.5 ppm (bridgehead H), split into multiplets due to restricted rotation.
  • Fluorophenyl aromatic protons: δ 7.2–7.6 ppm with coupling (J = 8–10 Hz for ortho-F).
  • Carboxylic acid proton: Broad signal at δ 10–12 ppm (disappears on D2O exchange) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles. For example, the bicyclo[2.1.1]hexane ring typically shows bond lengths of 1.54–1.58 Å (C–C) and 109.5° angles, while the fluorophenyl group adopts a planar conformation .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Retention time ~12–14 min (λ = 254 nm). Monitor degradation products (e.g., decarboxylation) under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for stable batches) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding with targets like cyclooxygenase-2 (COX-2). The fluorophenyl group’s electronegativity enhances hydrophobic pocket interactions, while the bicyclic core restricts conformational flexibility, improving binding affinity .
  • QSAR Studies : Correlate substituent effects (e.g., fluorine position) with IC50 values. For example, 2-fluorophenyl derivatives show 30% higher COX-2 inhibition than 4-fluoro analogs .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Compare IC50 values under identical conditions (e.g., 10% FBS in DMEM, 48h incubation). Discrepancies may arise from cell line variability (e.g., HEK293 vs. HeLa) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

Q. How does the bicyclo[2.1.1]hexane framework influence physicochemical properties?

  • Methodological Answer :

  • LogP : The rigid bicyclic core reduces lipophilicity (calculated LogP = 2.1 vs. 3.5 for linear analogs), improving aqueous solubility .
  • pKa : The carboxylic acid group has a pKa ~4.2, enabling pH-dependent ionization critical for membrane permeability .

Q. What novel synthetic routes improve yield and scalability?

  • Methodological Answer :

  • Continuous Flow Chemistry : Reduces reaction time from 24h to 2h for cycloadditions, achieving 85% yield .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) for enantiomeric excess >98% in chiral intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.